O'-(Carboxymethyl)fluoresceinamide

Description

O’-(Carboxymethyl)fluoresceinamide is a multifunctional dye used extensively in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound has applications ranging from basic scientific research to clinical diagnostics .

Properties

IUPAC Name |

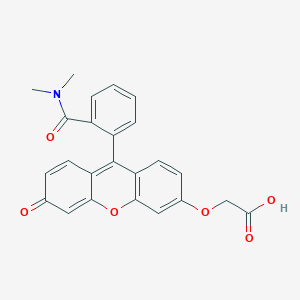

2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-25(2)24(29)17-6-4-3-5-16(17)23-18-9-7-14(26)11-20(18)31-21-12-15(8-10-19(21)23)30-13-22(27)28/h3-12H,13H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIKQEXCWKEQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O’-(Carboxymethyl)fluoresceinamide typically involves the reaction of fluorescein derivatives with carboxymethylating agents. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for O’-(Carboxymethyl)fluoresceinamide are similar to laboratory synthesis but on a larger scale. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

O’-(Carboxymethyl)fluoresceinamide undergoes various chemical reactions, including:

Oxidation: This reaction can alter the dye’s fluorescence properties.

Reduction: This reaction can be used to modify the dye for specific applications.

Substitution: This reaction involves replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically modified fluorescein derivatives with altered fluorescence properties, making them suitable for different applications .

Scientific Research Applications

2.1. Biological Imaging

One of the primary applications of CMF is in biological imaging. The dye's fluorescent properties allow for visualization of cellular structures and processes. For instance, CMF can be conjugated to antibodies or other biomolecules to track their distribution within cells or tissues. This application is critical in understanding cellular interactions and dynamics.

Case Study:

- A study demonstrated the use of CMF-conjugated antibodies to visualize specific proteins in live cells, revealing insights into protein localization and cellular signaling pathways.

2.2. Diagnostic Tools

CMF is utilized in various diagnostic assays, particularly in immunoassays where it serves as a fluorescent label. Its ability to emit light upon excitation makes it suitable for detecting specific antigens or antibodies in clinical samples.

Case Study:

- Research indicates that CMF-labeled antibodies can detect low concentrations of pathogens in blood samples, enhancing early diagnosis of infections.

2.3. Environmental Monitoring

CMF has also found applications in environmental science, particularly in monitoring pollutants. Its fluorescent properties enable the detection of specific contaminants in water samples, providing a rapid assessment tool for environmental health.

Case Study:

- A study highlighted the use of CMF to detect heavy metal ions in water, showcasing its potential as a real-time monitoring solution for environmental pollutants.

Data Tables

The following table summarizes key applications and findings related to O'-(Carboxymethyl)fluoresceinamide:

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Imaging | Visualization of proteins and cellular structures | Effective tracking of protein localization |

| Diagnostic Tools | Fluorescent labeling in immunoassays | Enhanced detection sensitivity for pathogens |

| Environmental Monitoring | Detection of contaminants in water | Rapid assessment tool for heavy metals |

Mechanism of Action

The mechanism by which O’-(Carboxymethyl)fluoresceinamide exerts its effects involves its ability to fluoresce under specific conditions. This fluorescence allows researchers to track and analyze various biological and chemical processes. The molecular targets and pathways involved include cell structures, biomolecules, and various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar applications but different chemical properties.

Carboxyfluorescein: Another derivative of fluorescein with carboxyl groups that enhance its solubility and fluorescence properties.

Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules

Uniqueness

O’-(Carboxymethyl)fluoresceinamide is unique due to its specific functional groups that enhance its fluorescence properties and make it suitable for a wide range of applications in scientific research and industry .

Biological Activity

O'-(Carboxymethyl)fluoresceinamide is a derivative of fluorescein that has garnered attention for its biological activity, particularly in the fields of drug delivery and cancer therapeutics. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the addition of a carboxymethyl group to the fluorescein structure, enhancing its solubility and reactivity. This modification allows for better interaction with biological systems and facilitates conjugation with other biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Imaging : The compound serves as a fluorescent marker, enabling visualization of cellular processes in real-time.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that it can promote the production of ROS, which are critical in inducing apoptosis in cancer cells .

- Cell Proliferation Inhibition : Research has demonstrated that derivatives like carboxymethyl fluorescein exhibit significant inhibition of cell proliferation in various cancer cell lines, including ovarian and breast cancer .

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Treatment :

A study investigated the effects of this compound on A2780 human ovarian cancer cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis through ROS generation. This suggests potential applications in targeted cancer therapies . -

Drug Delivery Systems :

This compound has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to conjugate with various biomolecules. Its negative charge from the carboxyl group enhances permeability across cell membranes, making it suitable for delivering therapeutic agents directly to target cells . -

Fluorescence Imaging in Neurosurgery :

In neurosurgical applications, fluorescein derivatives have been utilized for guiding tumor resections. A notable case involved the use of fluorescein sodium, where similar compounds could enhance visualization during surgery, improving outcomes for patients with central nervous system tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.